Potassium 4-hydroxybenzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGFIVSGQRBSOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-96-7 (Parent) | |
| Record name | Potassium paraben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20168378 | |
| Record name | Potassium paraben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-08-4 | |
| Record name | Potassium paraben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium paraben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | POTASSIUM PARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ6Y0A8VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Bioprocess Engineering of 4 Hydroxybenzoate
Chemical Synthesis Pathways
The industrial production of 4-hydroxybenzoate (B8730719), a crucial precursor for parabens, polymers, and other specialty chemicals, predominantly relies on chemical synthesis methodologies. wikipedia.orggoogle.com These pathways are characterized by their efficiency and scalability, though they often involve harsh reaction conditions.
Kolbe-Schmitt Reaction Mechanisms for Commercial Production
The primary route for the commercial synthesis of 4-hydroxybenzoic acid is the Kolbe-Schmitt reaction. wikipedia.orgchemicalbook.com This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification. wikipedia.orgtestbook.com For the specific production of 4-hydroxybenzoic acid (para-hydroxybenzoic acid or PHBA), potassium phenoxide is the required starting material. wikipedia.orgwikipedia.org
The reaction mechanism proceeds through the nucleophilic addition of the potassium phenoxide to carbon dioxide. wikipedia.org The use of potassium hydroxide (B78521) is crucial as it favors the formation of the para-isomer (4-hydroxybenzoic acid), whereas using sodium hydroxide would predominantly yield the ortho-isomer, salicylic (B10762653) acid. chemicalbook.comstackexchange.comscienceinfo.com The process involves heating potassium phenoxide with carbon dioxide under pressure (e.g., 100 atm) at a temperature of around 125°C. wikipedia.orgtestbook.com The resulting product is then treated with an acid, such as sulfuric acid, to yield 4-hydroxybenzoic acid. wikipedia.orgwikipedia.org The regioselectivity towards the para-position when using a potassium counterion is a key aspect of this synthesis, influenced by the ionic radius of the alkali metal. stackexchange.comjk-sci.com
Table 1: Key Parameters of the Kolbe-Schmitt Reaction for 4-Hydroxybenzoate Production
| Parameter | Description |
|---|---|
| Reactants | Potassium Phenoxide, Carbon Dioxide |
| Catalyst/Base | Potassium Hydroxide (to form the phenoxide) |
| Pressure | High pressure (e.g., 100 atm) |
| Temperature | Elevated temperature (e.g., 125°C) |
| Key Outcome | Preferential formation of the para-isomer (4-hydroxybenzoic acid) |
| Final Step | Acidification (e.g., with sulfuric acid) |
Alternative Chemical Synthesis Routes from Precursors
While the Kolbe-Schmitt reaction is the dominant commercial method, alternative chemical synthesis routes for 4-hydroxybenzoic acid have been developed from various precursors. These methods can be valuable for laboratory-scale synthesis or when specific starting materials are more readily available.
One such method involves heating potassium salicylate (B1505791) with potassium carbonate to high temperatures (around 240°C), followed by an acid treatment. wikipedia.org Other reported synthesis pathways start from precursors like p-bromophenol or p-hydroxybenzaldehyde. chemicalbook.com For instance, a synthesis route from 4-hydroxybenzaldehyde (B117250) was reported as early as 1947. chemicalbook.com Saponification of methyl salicylate, a major component of oil of wintergreen, also presents another route to obtain the acid. chemicalbook.com Additionally, phenolic compounds can be prepared through the catalytic decarboxylation of hydroxybenzoic acids using electron-rich palladium complexes. rsc.org
Table 2: Comparison of Alternative Synthesis Precursors for 4-Hydroxybenzoic Acid
| Precursor | Reaction Type | Reference |
|---|---|---|
| Potassium Salicylate | Thermal rearrangement with potassium carbonate | wikipedia.org |
| p-Bromophenol | Not specified in detail | chemicalbook.com |
| 4-Hydroxybenzaldehyde | Various methods developed since 1947 | chemicalbook.com |
| Methyl Salicylate | Saponification | chemicalbook.com |
Derivatization Strategies for Novel Compound Synthesis
4-Hydroxybenzoic acid serves as a versatile starting material for the synthesis of a wide range of derivatives with various industrial applications. A significant class of these derivatives are its esters, known as parabens, which are widely used as preservatives. wikipedia.org
Derivatization strategies often involve reactions at the carboxylic acid or the hydroxyl group. For example, the synthesis of long-chain esters of 4-hydroxybenzoic acid can be achieved through a transesterification reaction between a short-chain ester of 4-hydroxybenzoic acid and a long-chain aliphatic alcohol in the presence of a metal catalyst. google.com Another example is the preparation of 4,4′-dihydroxybenzophenone, which can be synthesized through the rearrangement of p-hydroxyphenylbenzoate or by reacting p-acetoxybenzoyl chloride with phenol (B47542), followed by deacetylation. wikipedia.org
Furthermore, hydrazide derivatives of 4-hydroxybenzoic acid can be synthesized by reacting ethyl p-hydroxybenzoate with hydrazine (B178648) hydrate, often facilitated by microwave irradiation to achieve high yields in a short time. chemmethod.comchemmethod.com These hydrazides can then be used to prepare other novel compounds like Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com The synthesis of polyketides derived from (hydroxy)benzoates has also been demonstrated, showcasing the potential for creating complex molecules from this platform chemical. dtu.dk
Biotechnological Production and Metabolic Engineering
In response to the environmental concerns associated with chemical synthesis from fossil fuels, biotechnological production of 4-hydroxybenzoate from renewable resources has emerged as a sustainable alternative. frontiersin.orgnih.govrwth-aachen.de This approach utilizes microbial cell factories to convert simple carbon sources into 4-hydroxybenzoate under milder conditions. frontiersin.org
Biosynthetic Routes from Renewable Carbon Sources
Metabolically engineered microorganisms have been developed to produce 4-hydroxybenzoate from various renewable feedstocks, including glucose, glycerol (B35011), and xylose. frontiersin.orgnih.govnih.gov Strains of Escherichia coli, Pseudomonas putida, Pseudomonas taiwanensis, and Corynebacterium glutamicum have been successfully engineered for this purpose. frontiersin.orgacs.orgresearchgate.netnih.gov
The core of these biosynthetic routes is the shikimate pathway, a central metabolic pathway in microbes for the synthesis of aromatic compounds. frontiersin.orgresearchgate.net In these engineered strains, carbon from the feedstock is channeled through central metabolism into the shikimate pathway, leading to the precursor chorismate. wikipedia.orgfrontiersin.org Chorismate is then converted to 4-hydroxybenzoate by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene. frontiersin.orgnih.gov
Another biosynthetic route proceeds via the amino acid L-tyrosine, which is also a product of the shikimate pathway. frontiersin.orgnih.gov In this pathway, L-tyrosine is converted to p-coumarate, which is then further metabolized to 4-hydroxybenzoate. nih.gov
Significant research has focused on optimizing these pathways through metabolic engineering to increase product titers and yields. Strategies include overexpressing key enzymes to enhance the carbon flux towards the desired product and deleting genes of competing pathways to prevent the formation of by-products and the degradation of 4-hydroxybenzoate. frontiersin.orgrwth-aachen.defrontiersin.org For instance, in P. taiwanensis, yields of up to 29.6% C-mol have been achieved from glycerol in a mineral medium. frontiersin.orgnih.gov In C. glutamicum, an aerobic growth-arrested bioprocess has yielded up to 36.6 g/liter of 4-hydroxybenzoate from glucose. nih.gov
Table 3: Production of 4-Hydroxybenzoate from Renewable Sources by Engineered Microorganisms
| Microorganism | Carbon Source(s) | Key Pathway | Max Titer / Yield | Reference |
|---|---|---|---|---|
| Pseudomonas taiwanensis VLB120 | Glucose, Glycerol, Xylose | Shikimate Pathway (via Tyrosine) | 29.6% C-mol yield from glycerol | frontiersin.orgnih.gov |
| Corynebacterium glutamicum | Glucose | Shikimate Pathway (via Chorismate) | 36.6 g/L | nih.gov |
| Escherichia coli | Glucose | Shikimate Pathway (via Chorismate) | 723.5 mg/L | acs.orgnih.gov |
| Pseudomonas putida S12 | Glucose, Glycerol | Shikimate Pathway (via Tyrosine) | 1.8 g/L from glycerol | nih.gov |
The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in microorganisms and plants. wikipedia.org It starts from the central carbon metabolism intermediates phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). frontiersin.org A series of seven enzymatic reactions converts these precursors into chorismate, a key branch-point intermediate. frontiersin.orgwikipedia.org
For the production of 4-hydroxybenzoate, two main derivations from the shikimate pathway are exploited in metabolic engineering:
Direct Conversion of Chorismate: The enzyme chorismate lyase (encoded by the ubiC gene) directly converts chorismate into 4-hydroxybenzoate and pyruvate (B1213749). wikipedia.orgfrontiersin.org This is the first step in ubiquinone biosynthesis in many bacteria and is a highly efficient route for 4-hydroxybenzoate production. wikipedia.org To maximize the flux through this route, engineers often overexpress ubiC and feedback-resistant versions of enzymes at the entry of the shikimate pathway, such as DAHP synthase (aroG). frontiersin.orgacs.org
Conversion via Tyrosine: Chorismate is a precursor for the aromatic amino acids, including tyrosine. wikipedia.org Engineered pathways can leverage the natural synthesis of tyrosine. Tyrosine can then be converted to 4-coumarate by tyrosine ammonia-lyase (TAL). frontiersin.org Subsequent enzymatic steps convert 4-coumarate into 4-hydroxybenzoate. nih.gov Enhancing the flux towards tyrosine is a key strategy in this approach, often achieved by overexpressing genes of the shikimate pathway leading to tyrosine and down-regulating competing pathways, such as the one leading to tryptophan. frontiersin.orgrwth-aachen.de
Metabolic engineering efforts focus on optimizing the supply of precursors PEP and E4P, upregulating the expression of key shikimate pathway enzymes, and eliminating pathways that either consume the chorismate precursor or degrade the final 4-hydroxybenzoate product. frontiersin.orgfrontiersin.orgnih.gov
Tyrosine and Phenylalanine-Based Pathways
The biosynthesis of 4-hydroxybenzoate in microorganisms can be achieved through pathways originating from the aromatic amino acids L-tyrosine and L-phenylalanine. These pathways offer direct routes from central metabolites to the target compound.
One established pathway for 4-hydroxybenzoate production from L-tyrosine involves a series of enzymatic reactions. The initial step is the deamination of L-tyrosine to p-coumarate, a reaction catalyzed by tyrosine ammonia-lyase (TAL). Subsequently, p-coumarate is converted to 4-hydroxybenzoate through the sequential action of three enzymes: feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin (B372448) dehydrogenase (Vdh). This pathway has been successfully engineered in various microbial hosts. nih.gov
A synthetic, coenzyme A (CoA)-independent pathway has also been developed to produce 4-hydroxybenzoate from L-tyrosine. This multi-enzyme cascade, constructed in Escherichia coli, utilizes five distinct enzymes: L-amino acid deaminase (LAAD) from Proteus mirabilis, hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, (S)-mandelate dehydrogenase (SMDH) and benzoylformate decarboxylase (BFD) from Pseudomonas putida, and aldehyde dehydrogenase (ALDH) from Saccharomyces cerevisiae. researchgate.net This pathway offers an alternative route that avoids the complexities of CoA metabolism.
L-phenylalanine can also serve as a precursor for 4-hydroxybenzoate. In some microorganisms, L-phenylalanine is first converted to L-tyrosine by phenylalanine hydroxylase. The resulting L-tyrosine can then be channeled into the aforementioned biosynthetic pathways. nih.gov Another route involves the conversion of L-phenylalanine to cinnamate (B1238496) by phenylalanine ammonia (B1221849) lyase, followed by a CoA-dependent pathway to benzoate (B1203000), which is then hydroxylated to 4-hydroxybenzoate. nih.gov
Genetic Manipulation and Strain Engineering for Enhanced Production
To improve the efficiency of 4-hydroxybenzoate production from these pathways, various genetic manipulation and strain engineering strategies have been employed. These strategies aim to increase the flux of carbon towards the desired product and minimize the formation of competing byproducts.
A common approach is the overexpression of key enzymes in the biosynthetic pathway. For instance, in Pseudomonas taiwanensis VLB120, genes encoding crucial enzymes of the shikimate pathway, which provides the precursor chorismate for aromatic amino acid synthesis, were overexpressed to enhance the supply of L-tyrosine. frontiersin.org Similarly, in E. coli, the overexpression of a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, encoded by the aroGD146N gene, has been shown to increase the carbon flow into the shikimate pathway. nih.gov
Another critical strategy is the deletion or downregulation of genes involved in competing metabolic pathways. To channel the metabolic flux towards 4-hydroxybenzoate, genes responsible for the degradation of the product or its precursors are often knocked out. For example, in P. putida KT2440, the gene pobA, which encodes p-hydroxybenzoate hydroxylase responsible for the degradation of 4-hydroxybenzoate, was deleted. nih.gov Furthermore, to prevent the diversion of the key intermediate chorismate into the biosynthesis of other aromatic amino acids, genes such as pheA (encoding chorismate mutase/prephenate dehydratase) and trpE (encoding anthranilate synthase) have been deleted in engineered strains. nih.gov In P. taiwanensis, a point mutation was introduced in the trpE gene to decrease the flux towards tryptophan biosynthesis. frontiersin.org
To further optimize precursor supply, modifications in central carbon metabolism are often necessary. In P. taiwanensis, the overexpression of ppsA (phosphoenolpyruvate synthase) and pgi (glucose-6-phosphate isomerase) was found to enhance the production of 4-hydroxybenzoate from glucose. frontiersin.org The deletion of the glucose metabolism repressor hexR in P. putida has also been shown to increase the supply of erythrose-4-phosphate and NADPH, both essential for the shikimate pathway. nih.gov
The following table summarizes some of the genetic modifications implemented in different microbial strains to enhance 4-hydroxybenzoate production.
| Host Organism | Genetic Modification | Effect on 4-Hydroxybenzoate Production |
| Pseudomonas taiwanensis VLB120 | Overexpression of shikimate pathway genes; P290S mutation in trpE; knockout of degradation pathways. | Increased production from glucose, xylose, and glycerol. frontiersin.org |
| Pseudomonas putida KT2440 | Overexpression of ubiC and aroGD146N; deletion of pobA, pheA, and trpE. | Achieved a titer of 1.73 g/L in fed-batch fermentation. nih.gov |
| Escherichia coli | Establishment of a CoA-free multi-enzyme cascade from L-tyrosine. | Production of 17.7 g/L of 4-hydroxybenzoate from 150 mM L-tyrosine. researchgate.net |
| Pseudomonas putida KT2440 | Deletion of glucose metabolism repressor hexR. | Increased supply of erythrose-4-phosphate and NADPH for the shikimate pathway. nih.gov |
Whole-Cell Biocatalysis Systems for 4-Hydroxybenzoate Generation
Whole-cell biocatalysis has emerged as a powerful approach for the production of 4-hydroxybenzoate. This method utilizes intact microbial cells containing the necessary enzymatic machinery to convert a substrate into the desired product. Whole-cell systems offer several advantages over the use of isolated enzymes, including the in-situ regeneration of cofactors and the protection of enzymes from the harsh reaction environment.
Engineered strains of E. coli have been successfully employed as whole-cell biocatalysts for the conversion of L-tyrosine to 4-hydroxybenzoate. In one study, resting cells of an engineered E. coli strain expressing the synthetic CoA-independent pathway achieved a high conversion rate, producing 128 ± 1 mM (17.7 ± 0.1 g/L) of 4-hydroxybenzoate from 150 mM L-tyrosine within 96 hours, with a conversion efficiency of over 85%. researchgate.net
Similarly, Pseudomonas taiwanensis VLB120 has been metabolically engineered to function as a whole-cell biocatalyst for the production of 4-hydroxybenzoate from simple carbon sources like glucose, xylose, and glycerol. nih.gov By integrating the 4-hydroxybenzoate production pathway into the host genome and making extensive modifications to the central metabolism, these engineered strains can efficiently convert renewable feedstocks into the target compound. frontiersin.org
The performance of these whole-cell biocatalysis systems is highly dependent on various factors, including the specific activity of the expressed enzymes, the availability of precursors and cofactors, and the tolerance of the host strain to the substrate and product. Optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial for maximizing the productivity of these systems. For the E. coli whole-cell system converting L-tyrosine, the optimal pH for 4-hydroxybenzoate production was found to be 8.0. researchgate.net
The following table provides a comparative overview of different whole-cell biocatalysis systems for 4-hydroxybenzoate production.
| Biocatalyst | Substrate | Production Titer | Molar Yield/Conversion | Reference |
| Engineered Escherichia coli | L-Tyrosine | 17.7 g/L | >85% conversion | researchgate.net |
| Engineered Pseudomonas taiwanensis VLB120 | Glucose | 3.3 mM | 19.0% C-mol yield | frontiersin.org |
| Engineered Pseudomonas taiwanensis VLB120 | Glycerol | - | 29.6% C-mol yield | frontiersin.org |
| Engineered Pseudomonas taiwanensis VLB120 | Xylose | 1.37 mM | 8% C-mol yield | frontiersin.org |
| Engineered Pseudomonas putida KT2440 | Glucose | 1.73 g/L | 18.1% C-mol yield | nih.gov |
Mechanistic Studies of Chemical Transformations of 4 Hydroxybenzoate
Enzymatic Reaction Mechanisms
The enzymatic transformation of 4-hydroxybenzoate (B8730719) is a key step in the microbial degradation of aromatic compounds. nih.gov One of the most studied enzymes in this context is 4-hydroxybenzoate hydroxylase.
The chemical reaction is as follows: 4-hydroxybenzoate + NAD(P)H + H⁺ + O₂ → hydroquinone (B1673460) + NAD(P)⁺ + H₂O + CO₂ wikipedia.org
This enzyme is classified under EC number 1.14.13.64 and is systematically named 4-hydroxybenzoate,NAD(P)H:oxygen oxidoreductase (1-hydroxylating, decarboxylating). wikipedia.org Studies using ¹⁸O₂ have confirmed that one atom of molecular oxygen is incorporated into the product, hydroquinone. asm.org The enzyme exhibits a broad substrate specificity, catalyzing the oxidative decarboxylation of various 4-hydroxybenzoate derivatives. asm.org In several microbial pathways, 4-hydroxybenzoate is first hydroxylated to form protocatechuate, which is then either cleaved or decarboxylated. mdpi.com However, some organisms utilize the direct oxidative decarboxylation to hydroquinone as a key metabolic step. nih.gov
4-hydroxybenzoate 1-hydroxylase is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. asm.orgwikipedia.org The catalytic cycle of this and similar flavin-dependent hydroxylases is complex, involving distinct reductive and oxidative half-reactions. nih.gov
The process begins with the binding of the substrate, 4-hydroxybenzoate, to the enzyme. This is followed by the reduction of the enzyme-bound FAD by NADPH. nih.govebi.ac.uk The reduced flavin then reacts with molecular oxygen to form a highly reactive flavin-C4a-hydroperoxide intermediate. ebi.ac.ukrcsb.org This intermediate is the key oxygenating species responsible for the hydroxylation of the aromatic substrate. rcsb.org
A crucial aspect of the catalysis is the movement of the flavin ring within the active site. nih.govrcsb.org This conformational change is believed to be essential for shielding the reactive flavin hydroperoxide from the solvent and for facilitating the entry of substrates and the exit of products from the deeply buried active site. nih.govrcsb.org Substrate activation is thought to involve the deprotonation of the 4-hydroxy group of the substrate, forming a phenolate (B1203915) species. Molecular orbital calculations suggest that this deprotonation increases the nucleophilic character at the C-1 position of the substrate, which is important for the subsequent reaction with the electrophilic flavin hydroperoxide. asm.org
Kinetic studies of 4-hydroxybenzoate hydroxylases have provided significant insights into their reaction mechanisms. The enzyme from C. parapsilosis shows optimal activity at a pH of 8.0. asm.org Steady-state kinetic analyses have been employed to understand the interactions of the enzyme with its three substrates: 4-hydroxybenzoate, NADPH, and oxygen. acs.orgnih.gov
The table below summarizes some of the kinetic parameters for 4-hydroxybenzoate 1-hydroxylase from C. parapsilosis. asm.org
| Parameter | Value |
| Specific Activity | ~12 µmol NADH oxidized min⁻¹ mg⁻¹ (at 25°C) |
| Apparent Kₘ for FAD | 1.5 µM |
| pH Optimum | 8.0 |
| Temperature Optimum | 37°C |
Spectroscopic techniques have been instrumental in characterizing the various intermediates in the catalytic cycle. Changes in the absorbance spectrum of the enzyme-bound FAD upon substrate binding and reduction are well-documented. acs.org Furthermore, ¹⁹F nuclear magnetic resonance (NMR) spectroscopy has been used to monitor the conversion of fluorinated analogs of 4-hydroxybenzoate to their corresponding hydroquinones, confirming the oxidative decarboxylation mechanism. asm.org Studies on site-directed mutants, combined with crystallographic and kinetic analyses, have helped to identify key amino acid residues involved in substrate binding, flavin movement, and catalysis. nih.govpnas.org
Degradation Mechanisms
The degradation of 4-hydroxybenzoate in aqueous solutions can be effectively achieved through radiolysis, an advanced oxidation process. nih.goviwaponline.com When aqueous solutions of 4-hydroxybenzoate are exposed to gamma radiation, highly reactive species are generated from the radiolysis of water, which then attack and degrade the organic molecule. iwaponline.com The degradation efficiency is dependent on the radiation dose and the initial concentration of 4-hydroxybenzoate. For instance, in an N₂O-saturated solution, total degradation of a 0.10 mmol/dm³ solution occurred at a dose of 1.6 kGy, while a 0.25 mmol/dm³ solution required 3.5 kGy. nih.goviwaponline.com The degradation process generally follows pseudo-first-order kinetics. nih.goviwaponline.com The main degradation product identified is 3,4-dihydroxybenzoic acid, indicating that hydroxylation is a primary degradation pathway. iwaponline.comdoi.org
The table below shows the radiation dose required for complete degradation of 4-hydroxybenzoate under different conditions. nih.goviwaponline.com
| Concentration (mmol/dm³) | Atmosphere | Dose for Total Degradation (kGy) |
| 0.10 | N₂O-saturated | 1.6 |
| 0.25 | N₂O-saturated | 3.5 |
| 0.10 | Aerated/Oxygen-free | 7.0 |
| 0.25 | Aerated/Oxygen-free | 13.1 |
The primary species responsible for the radiolytic degradation of 4-hydroxybenzoate are the radicals produced from water, mainly the hydroxyl radical (•OH). nih.goviwaponline.com The hydroxyl radical is a powerful, non-selective oxidizing agent that reacts rapidly with aromatic compounds. researchgate.net The rate constant for the reaction of •OH with 4-hydroxybenzoate has been determined to be 6.7 x 10⁹ dm³ mol⁻¹ s⁻¹. doi.org
The degradation mechanism involves the electrophilic addition of the •OH radical to the aromatic ring of the 4-hydroxybenzoate molecule. iwaponline.com Due to the directing effects of the hydroxyl and carboxyl groups, the addition occurs predominantly at the C-3 position, which has a high electron density. iwaponline.com This addition forms a dihydroxycyclohexadienyl radical intermediate, which can then undergo further reactions to form stable products like 3,4-dihydroxybenzoic acid. iwaponline.comdoi.org In N₂O-saturated solutions, the hydrated electrons (e⁻aq) are converted to •OH radicals, leading to a higher yield of •OH and consequently faster degradation compared to aerated or oxygen-free solutions. iwaponline.com In the presence of oxygen, the initially formed radicals can react with O₂ to form peroxyl radicals, which also contribute to the degradation process. iwaponline.com The degradation kinetics are significantly influenced by the specific radical species present in the solution. iwaponline.com
Radiolytic Degradation Pathways in Aqueous Environments
Identification and Distribution of Primary and Secondary Radiolytic Products
The radiolytic degradation of 4-hydroxybenzoate (4-HBA) in aqueous solutions is primarily initiated by hydroxyl radicals (•OH), which are strong electrophiles. iwaponline.com Studies show that the •OH radical predominantly adds to the 3-position of the aromatic ring. iwaponline.comnih.gov This initial step leads to the formation of various primary and secondary radiolytic products, with their distribution being highly dependent on the conditions of the solution, such as the presence of oxygen. doi.org
In N₂O-saturated aqueous solutions (pH 6.0), the irradiation of 4-HBA primarily yields 3,4-dihydroxybenzoic acid (3,4-DHBA) and hydroquinone (HQ). doi.org The formation of hydroquinone results from the elimination of the carboxyl group (decarboxylation). nih.govdoi.org In these oxygen-free environments, the degradation is efficient, with total degradation of a 0.25 mmol/dm³ solution occurring at a dose of 3.5 kGy. nih.gov
The presence of oxygen significantly alters the reaction pathways. In aerated solutions, molecular oxygen rapidly adds to the initially formed OH-adducts, which leads to the formation of dihydroxy-compounds. iwaponline.comdoi.org For 4-HBA in aerated solutions, approximately 68% of the reacting OH radicals result in the formation of 3,4-dihydroxy derivatives, while the yield of the decarboxylation product, hydroquinone, corresponds to about 18% of the OH radicals. doi.org The degradation kinetics in both aerated and oxygen-free solutions show a pseudo-first-order behavior. nih.gov
Research indicates that the hydroxyl group (–OH) on the benzene (B151609) ring is more effective in directing the degradation of the compound than the carboxyl group (–COOH). iwaponline.com This explains why the production of 3,4-DHBA is significantly higher (around 95%) compared to other products like 2,4-dihydroxybenzoic acid (2,4-DHBA) and hydroquinone (HQ), which together account for less than 5%. iwaponline.com
| Condition | Primary Radiolytic Product | Secondary Radiolytic Product | Key Findings | Citations |
| N₂O-Saturated Solution (Oxygen-free) | 3,4-dihydroxybenzoic acid (3,4-DHBA) | Hydroquinone (HQ) | Degradation is driven by •OH addition and subsequent decarboxylation. | nih.govdoi.org |
| Aerated Solution (Oxygen-rich) | 3,4-dihydroxybenzoic acid (3,4-DHBA) | Hydroquinone (HQ) | Oxygen addition to •OH-adducts enhances the formation of dihydroxy-compounds. | iwaponline.comdoi.org |
Chemical Oxidation Processes and Byproduct Formation
Chemical oxidation of 4-hydroxybenzoate is a key aspect of advanced oxidation processes (AOPs), which rely on the generation of highly reactive species like the hydroxyl radical (•OH) to degrade organic compounds. nih.gov The mechanisms involved are often similar to those observed in radiolysis.
In aqueous solutions, the oxidation of 4-HBA is initiated by the attack of •OH radicals on the aromatic ring. nih.govdoi.org In the presence of dissolved oxygen, the resulting carbon-centered radicals are converted to peroxyl radicals. nih.gov These peroxyl radicals then undergo further reactions, leading to the formation of various byproducts. doi.orgnih.gov The primary oxidation byproducts of 4-HBA are hydroxylated derivatives, predominantly 3,4-dihydroxybenzoic acid, due to the fast addition of oxygen to the intermediate OH-adducts. doi.org
Studies using other chemical oxidation systems, such as Fenton's reagent (a source of •OH radicals via the reaction of Fe²⁺ and H₂O₂), have identified a similar range of byproducts. iwaponline.com The degradation of 4-HBA using Fenton's reagent was found to produce hydroquinone and catechol, as well as smaller organic acids like oxalic and maleic acids from ring-opening reactions. iwaponline.com The oxidation kinetics in these systems can also be described by a pseudo-first-order model. iwaponline.com
The efficiency of oxidation and the specific byproducts formed are influenced by factors such as pH. For instance, the water-splitting reaction from the OH-adducts of 4-HBA is acid-base catalyzed. At a higher pH (e.g., pH 10.6), the yield of hydroxylated products like 3,4-DHBA decreases significantly because base-catalyzed water elimination from the intermediate becomes a more dominant pathway. doi.org
Polymerization and Condensation Reaction Mechanisms
Acidolysis and Phenolysis in Liquid Crystal Polymer Synthesis
4-Hydroxybenzoic acid is a fundamental monomer used in the synthesis of thermotropic liquid-crystalline polymers (LCPs), such as Vectra, through polycondensation. mdpi.comresearchgate.net The synthesis typically begins with an acetylated form of the monomer, 4-acetoxybenzoic acid, and the initial polymerization mechanism is acidolysis. mdpi.com This process involves the reaction between the carboxyl group of one monomer and the acetylated hydroxyl group of another, eliminating acetic acid and forming an ester linkage. mdpi.com
However, the polymerization mechanism is more complex and evolves as the reaction progresses. mdpi.com In the later stages of the polycondensation, side reactions become significant. These include ketene (B1206846) loss, which leads to the formation of phenolic end groups on the polymer chains. mdpi.com Concurrently, a facile decarboxylation of the 4-hydroxybenzoic acid intermediate can occur at the high temperatures used for polymerization (above 150 °C), producing phenol (B47542). mdpi.com
The generation of phenol and phenolic end groups is a crucial turning point in the reaction, causing a switch in the dominant polymerization mechanism from acidolysis to phenolysis. mdpi.comresearchgate.net In the phenolysis stage, the chain growth occurs through the reaction of a phenyl ester end group with a phenolic end group. mdpi.com The presence of phenol, generated from side reactions, becomes extremely significant as it can participate in several ester-interchange reactions, further complicating the polymerization pathway. mdpi.com
Elucidation of Intermediates and Complex Reaction Pathways in Polycondensation
The polycondensation of 4-hydroxybenzoic acid into LCPs, which may appear to be a straightforward acidolysis reaction, is in fact a complex combination of multiple mechanistic pathways. mdpi.com The process involves several key intermediates that dictate the course of the polymerization.
The formation of the ester link during acidolysis proceeds through two tetrahedral intermediates. mdpi.com A critical point in this mechanism is the reversion of the second tetrahedral intermediate (T2), which transiently restores 4-hydroxybenzoic acid. mdpi.com This transitory intermediate is susceptible to decarboxylation at high temperatures, which serves as a primary source for the formation of phenol within the reaction mixture. mdpi.com
| Intermediate | Role in Polycondensation | Consequence | Citations |
| Tetrahedral Intermediates (T1, T2) | Formed during the addition of a new monomer to the polymer chain. | Essential for the creation of the ester linkage. | mdpi.com |
| 4-Hydroxybenzoic Acid (transitory) | Restored from the second tetrahedral intermediate (T2). | Can undergo decarboxylation at high temperatures. | mdpi.com |
| Phenol | Formed from the decarboxylation of the 4-HBA intermediate. | Its presence initiates a switch in mechanism from acidolysis to phenolysis. | mdpi.com |
| Quinone Methide | A proposed intervening intermediate. | Revealed by kinetics studies and MALDI-TOF spectroscopy to play a role in the complex reaction blend. | mdpi.com |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for confirming the molecular structure of potassium 4-hydroxybenzoate (B8730719) by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For potassium 4-hydroxybenzoate, NMR analysis confirms the structure of the 4-hydroxybenzoate anion. In ¹H NMR, the aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl (-OH) and carboxylate (-COO⁻) groups.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the four unique carbon atoms in the aromatic ring and a signal for the carboxylate carbon. The chemical shifts provide evidence for the substitution pattern and the nature of the functional groups. In studies involving the enzymatic conversion of fluorinated 4-hydroxybenzoates, ¹⁹F NMR has been used to track the transformation of substrates to their corresponding products. asm.orgnih.gov
Table 1: Predicted NMR Data for the 4-Hydroxybenzoate Anion This table presents expected chemical shift ranges based on typical values for similarly structured compounds.
| Nucleus | Position | Expected Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H | H-2, H-6 | ~7.7-7.9 | Aromatic protons adjacent to the carboxylate group (doublet). |
| ¹H | H-3, H-5 | ~6.7-6.9 | Aromatic protons adjacent to the hydroxyl group (doublet). |
| ¹³C | C-1 | ~120-125 | Quaternary carbon attached to the hydroxyl group. |
| ¹³C | C-2, C-6 | ~130-133 | Aromatic carbons adjacent to the carboxylate group. |
| ¹³C | C-3, C-5 | ~114-117 | Aromatic carbons adjacent to the hydroxyl group. |
| ¹³C | C-4 | ~160-165 | Quaternary carbon attached to the carboxylate group. |
| ¹³C | C=O | ~170-175 | Carboxylate carbon. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinct from its acidic form, 4-hydroxybenzoic acid.
Key characteristic absorption bands include:
O-H Stretch (Phenolic): A broad band typically appears in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. In a study on methyl 4-hydroxybenzoate, this band was observed around 3287 cm⁻¹. plos.org
C=O Stretch (Carboxylate): Unlike the carboxylic acid which shows a C=O stretch around 1700 cm⁻¹, the carboxylate salt exhibits strong asymmetric and symmetric stretching bands. The asymmetric stretch appears around 1580-1650 cm⁻¹ and the symmetric stretch around 1350-1450 cm⁻¹. Research on the oxidative degradation of methylparaben confirmed the resulting 4-hydroxybenzoic acid product with a C=O stretching peak at 1663 cm⁻¹ and a phenolic peak at 1588 cm⁻¹. researchgate.net
C-O Stretch: A strong band corresponding to the C-O stretching of the phenol (B47542) and carboxylate groups appears in the 1200-1300 cm⁻¹ region.
Aromatic C-H and C=C Bending: Peaks corresponding to the aromatic ring, including C-H out-of-plane bending for a 1,4-disubstituted ring, are visible in the fingerprint region below 1500 cm⁻¹.
The experimental FT-IR spectrum of the related compound methyl 4-hydroxybenzoate has been shown to strongly correlate with computed vibrational spectra. plos.org
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS analysis typically focuses on the 4-hydroxybenzoate anion. The molecular weight of the 4-hydroxybenzoate anion (C₇H₅O₃⁻) is approximately 137 Da.
In negative ion mode, the parent ion peak would be observed at an m/z of 137. Further fragmentation can occur, with a characteristic loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group to produce a phenoxide ion fragment at m/z 93. This fragmentation pattern is a key identifier for this class of compounds.
Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the polar hydroxyl and carboxyl groups to increase volatility. asm.orgrsc.org For instance, analysis of the trimethylsilyl (B98337) (TMS) derivative of 4-hydroxybenzoic acid shows a molecular ion at m/z 282, with characteristic fragments used for identification. nist.gov
Table 2: Key Mass Spectrometry Fragments for 4-Hydroxybenzoate
| Ion/Fragment | Formula | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|---|
| [M-H]⁻ | C₇H₅O₃⁻ | 137 | Parent ion (4-hydroxybenzoate anion). |
| [M-H-CO₂]⁻ | C₆H₅O⁻ | 93 | Fragment resulting from the loss of carbon dioxide (decarboxylation). |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating this compound from other components in a mixture, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of 4-hydroxybenzoic acid and its salts and esters (parabens). nih.gov The method typically employs a reversed-phase (RP) column, such as a C18 column. nih.govpjoes.com
The separation is achieved using a mobile phase consisting of an aqueous component (often water with an acid like formic acid or a buffer like phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). pjoes.comglsciences.comresearchgate.net Detection is most commonly performed using an ultraviolet (UV) detector at a wavelength where the compound exhibits strong absorbance, such as 230 nm or 254 nm. nih.govglsciences.comresearchgate.net The retention time under specific conditions is used for identification, while the peak area is used for quantification. Linearity for methyl 4-hydroxy benzoate (B1203000) has been demonstrated in ranges such as 0.01–0.12 mg/mL. researchgate.net
Table 3: Example HPLC Method Parameters for Analysis of 4-Hydroxybenzoate and Related Compounds
| Parameter | Condition 1 pjoes.com | Condition 2 researchgate.net | Condition 3 nih.gov |
|---|---|---|---|
| Column | Develosil RP Aqueous AR-5 (250 x 4.6 mm, 5.0 µm) | Supelco L7 reversed-phase (25 cm × 4.6 mm, 5 µm) | Spherisorb C18 (250 mm x 4.6 mm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% aqueous formic acid | Methanol: water (pH 4.8 with HCl) (45:55 v/v) | Potassium phosphate buffer (pH 7.05):methanol (47.5:52.5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection (UV) | Not specified | 254 nm | 254 nm |
| Analyte Retention Time | ~1.96 min (for Methylparaben) | 5.34 min (for Methyl 4-hydroxy benzoate) | <8 min (for Parabens) |
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for identifying and quantifying compounds in complex biological matrices. This technique is invaluable for metabolite profiling. nih.gov
In such studies, 4-hydroxybenzoate has been identified as a metabolite in various biological contexts. For example, LC-MS-based metabolite profiling has detected elevated levels of 4-hydroxybenzoate in patients with end-stage renal disease (ESRD), where it is considered a uremic metabolite arising from gut bacteria metabolism. nih.gov Other research has used LC-MS to identify metabolites of 4-hydroxybenzoates after exposure of human keratinocytes to UV radiation. researchgate.net The technique is also critical for elucidating biodegradation pathways, where it can identify intermediate metabolites like protocatechuic acid (PCA) and catechol formed during the breakdown of 4-hydroxybenzoic acid by microorganisms. mdpi.com
Derivatization-Enhanced Detection Strategies in Mass Spectrometry
In the analysis of this compound and its corresponding acid form, 4-hydroxybenzoic acid, mass spectrometry (MS) stands as a powerful tool. However, direct analysis of these polar, and often non-volatile, compounds can present challenges in achieving optimal sensitivity and chromatographic performance, particularly in gas chromatography-mass spectrometry (GC-MS). To overcome these limitations, derivatization—the chemical modification of an analyte—is a widely employed strategy to enhance its detectability and analytical characteristics. nih.govddtjournal.com This process modifies the analyte to improve its volatility, thermal stability, and ionization efficiency, or to introduce a specific structural tag that yields characteristic fragment ions, thereby improving both separation and detection. ddtjournal.comnih.gov
The primary goals of derivatizing 4-hydroxybenzoate for MS analysis are to decrease its polarity and increase its volatility, which are essential for GC-MS. nih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and introduce easily ionizable moieties, leading to lower detection limits. ddtjournal.comchemrxiv.org
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)
Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl and carboxyl groups in 4-hydroxybenzoic acid. nih.gov This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable. nih.gov Several silylating agents have been successfully used for the analysis of 4-hydroxybenzoic acid and its esters (parabens).
Research on plant phenolics demonstrated the effectiveness of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatizing various compounds, including hydroxybenzoic acid. biorxiv.org In another study analyzing parabens in baby teethers, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) was the chosen reagent for derivatization prior to GC-quadrupole mass spectrometry (GC-qMS) analysis. rsc.org The resulting trimethylsilyl derivatives are more amenable to gas chromatography, exhibiting better peak shapes and reduced tailing. nih.gov
| Reagent | Abbreviation | Analyte(s) | Key Finding |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Methylparaben, Ethylparaben, n-Propylparaben | Effective for derivatizing parabens for GC-qMS analysis, allowing for their quantification in consumer products. rsc.org |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxybenzoic acid and other phenolics | Demonstrated higher peak abundances for phenolics in GC-MS compared to BSTFA in a comparative study. biorxiv.org |
| Trimethylchlorosilane (in mixture with BSTFA) | TMCS | p-hydroxybenzoic acid and other phenolics | Used in combination with BSTFA to derivatize phenolic compounds in plant extracts for GC-MS identification. researchgate.net |
Table 1: Silylation Reagents for GC-MS Analysis of 4-Hydroxybenzoic Acid and its Esters
The derivatization process significantly alters the mass of the analyte, and the resulting mass spectra exhibit characteristic fragmentation patterns. For instance, a study on plant metabolites reported a mass-to-charge ratio (m/z) of 282 for the silylated derivative of hydroxybenzoic acid. biorxiv.org Another investigation identified the trimethylsilylated derivative of methylparaben at a Linear Retention Index (LRI) of 1494 on a ZB-5 column. rsc.org
Derivatization Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS)
While 4-hydroxybenzoic acid can be analyzed directly by LC-MS, as it can be ionized to produce a parent ion [M-H]⁻ at m/z 137, derivatization can still be applied to enhance sensitivity. ddtjournal.comvu.edu.au A "derivatization-enhanced detection strategy (DEDS)" has been successfully applied to screen for 4-hydroxybenzoates and their metabolites, confirming the utility of this approach for complex biological samples. nih.govresearchgate.net The strategy involves introducing a chemical tag that improves ionization efficiency or imparts a predictable fragmentation pattern during tandem mass spectrometry (MS/MS). ddtjournal.com For example, reagents that introduce a permanently charged group or a readily ionizable functional group can significantly boost the signal in electrospray ionization (ESI) mass spectrometry. chemrxiv.org
| Derivative / Analyte | Analytical Technique | Mass-to-Charge Ratio (m/z) | Finding |
| 4-Hydroxybenzoic acid (underivatized) | HPLC-ESI-MS/MS | 137 → 93 | This characteristic MRM transition was used for the quantification of 4-hydroxybenzoic acid in commercial seaweed biostimulants. vu.edu.au |
| Hydroxybenzoic acid, silylated | GC-MS | 282 | The derivatized form was detected and its levels were shown to be elevated in Arabidopsis tissues exposed to UV-B radiation. biorxiv.org |
| Methylparaben, trimethylsilylated | GC-qMS | Not specified (LRI 1494) | The derivatized analyte was identified and quantified in baby teether samples. rsc.org |
Table 2: Mass Spectrometric Data of Underivatized and Derivatized 4-Hydroxybenzoic Acid
These derivatization strategies are crucial in research for enabling the detection and quantification of trace amounts of this compound and related compounds in complex matrices, ranging from environmental and consumer product samples to biological systems. rsc.orgbohrium.com
Biological and Biochemical Roles of 4 Hydroxybenzoate and Its Derivatives
Microbial Metabolism and Catabolic Pathways
4-Hydroxybenzoate (B8730719) (4-HBA) and its derivatives are common aromatic compounds found in nature, often as breakdown products of lignin (B12514952), a complex polymer in plant cell walls. cabidigitallibrary.org Microorganisms have evolved sophisticated catabolic pathways to utilize these compounds as a source of carbon and energy, playing a crucial role in the global carbon cycle and in the bioremediation of environmental pollutants. cabidigitallibrary.orgnih.gov The initial step in the aerobic degradation of 4-HBA by many microorganisms is its conversion to key intermediates like protocatechuate, catechol, or gentisate, which are then funneled into central metabolic pathways. cabidigitallibrary.orgnih.gov
A prevalent strategy for 4-HBA metabolism in aerobic bacteria involves its initial hydroxylation to form protocatechuate (PCA). cabidigitallibrary.orgresearchgate.net This reaction is typically catalyzed by a flavin-dependent monooxygenase known as 4-hydroxybenzoate 3-hydroxylase. researchgate.netebi.ac.uk Once formed, PCA, a dihydroxybenzoic acid, is a critical branching point in aromatic degradation. Microbes employ several distinct dioxygenase-catalyzed strategies to cleave the aromatic ring of PCA, which are generally classified by the position of the cleavage. researchgate.netasm.org These pathways ultimately convert the aromatic ring into intermediates of the tricarboxylic acid (TCA) cycle, such as pyruvate (B1213749), oxaloacetate, and acetyl-CoA. researchgate.netresearchgate.net
The three primary PCA degradation pathways are:
Protocatechuate 3,4-cleavage (ortho-cleavage): This pathway, also known as the β-ketoadipate pathway, involves the cleavage of the PCA ring between the hydroxylated carbons C3 and C4 by PCA 3,4-dioxygenase. asm.orgresearchgate.net The resulting product, β-carboxy-cis,cis-muconate, is further metabolized through a series of enzymatic reactions to yield succinyl-CoA and acetyl-CoA. researchgate.net This pathway is characteristic of many fluorescent pseudomonads and other soil bacteria. asm.org
Protocatechuate 4,5-cleavage (meta-cleavage): In this pathway, the enzyme PCA 4,5-dioxygenase cleaves the ring adjacent to a hydroxyl group, between carbons C4 and C5. researchgate.netnih.gov The product, 4-carboxy-2-hydroxymuconate-6-semialdehyde, is processed through several steps to generate pyruvate and oxaloacetate. researchgate.netnih.gov This route is essential for the degradation of various aromatic acids in genera like Comamonas and Sphingobium. asm.orgnih.gov
Protocatechuate 2,3-cleavage (meta-cleavage): A less common route involves cleavage between C2 and C3 by PCA 2,3-dioxygenase. asm.orgasm.org This pathway was identified in Bacillus species, where the ring-fission product is ultimately converted to pyruvate and acetaldehyde. nih.govasm.org
The genes encoding the enzymes for these pathways are often organized in operons, allowing for coordinated regulation in response to the presence of the aromatic substrate. nih.gov
| Pathway | Cleavage Type | Key Enzyme | Ring Cleavage Position | Primary End Products | Example Genera |
|---|---|---|---|---|---|
| 3,4-Cleavage Pathway | Ortho | PCA 3,4-dioxygenase | Between C3-C4 | Succinyl-CoA, Acetyl-CoA | Pseudomonas, Moraxella |
| 4,5-Cleavage Pathway | Meta | PCA 4,5-dioxygenase | Between C4-C5 | Pyruvate, Oxaloacetate | Comamonas, Sphingobium |
| 2,3-Cleavage Pathway | Meta | PCA 2,3-dioxygenase | Between C2-C3 | Pyruvate, Acetaldehyde | Bacillus |
Besides protocatechuate, catechol and gentisate are two other central intermediates in the microbial breakdown of aromatic compounds.
Catechol Pathways: Phenolic compounds can be hydroxylated to form catechol, which, like PCA, is a substrate for ring-cleavage dioxygenases. The subsequent degradation also follows two main routes:
Ortho-cleavage (β-ketoadipate pathway): Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons (C1-C2) to form cis,cis-muconate. This intermediate then converges with the PCA ortho-cleavage pathway, ultimately leading to the formation of succinyl-CoA and acetyl-CoA. researchgate.netresearchgate.net
Meta-cleavage: Catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups (C2-C3), producing 2-hydroxymuconic semialdehyde. researchgate.netfrontiersin.org This yellow-colored compound is a hallmark of meta-cleavage pathways, which eventually yield pyruvate and acetaldehyde. frontiersin.org The meta-pathway is often considered more efficient for catechol degradation in some bacteria. frontiersin.org
Gentisate Pathway: Some bacteria, such as certain Bacillus species, degrade 4-HBA via a different route that involves its conversion to 2,5-dihydroxybenzoate (B8804636) (gentisate). nih.gov This pathway is initiated by a reaction that involves an intramolecular migration of the hydroxyl group (an NIH shift). cabidigitallibrary.org The resulting gentisate is then cleaved by gentisate 1,2-dioxygenase, and the product is further metabolized to yield pyruvate and fumarate. nih.gov
Regulation of these pathways is tightly controlled, often at the genetic level. The presence of the aromatic substrate typically induces the expression of the necessary catabolic enzymes. nih.gov For example, in Pseudomonas putida, there is evidence of communication and regulatory control between the parallel pathways for benzoate (B1203000) and 4-hydroxybenzoate degradation, allowing the cell to prioritize the metabolism of one compound over the other. nih.gov
| Intermediate | Pathway | Cleavage Type | Key Enzyme | Primary End Products | Example Genera |
|---|---|---|---|---|---|
| Catechol | Ortho-cleavage | Intradiol | Catechol 1,2-dioxygenase | Succinyl-CoA, Acetyl-CoA | Pseudomonas |
| Meta-cleavage | Extradiol | Catechol 2,3-dioxygenase | Pyruvate, Acetaldehyde | Rhodococcus, Pseudomonas | |
| Gentisate | Gentisate Pathway | Intradiol | Gentisate 1,2-dioxygenase | Pyruvate, Fumarate | Bacillus |
Xenobiotics are chemical compounds foreign to a biological system. The metabolism of xenobiotics, including synthetic aromatic compounds like parabens (esters of 4-hydroxybenzoic acid), generally occurs in two phases. youtube.comyoutube.com Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH), while Phase II reactions conjugate these modified compounds with endogenous molecules to increase water solubility and facilitate excretion. youtube.com
The most prominent enzyme system in Phase I metabolism is the cytochrome P450 monooxygenase superfamily. youtube.com These enzymes catalyze oxidative reactions. youtube.com In the context of 4-HBA-related compounds, enzymes like 4-hydroxybenzoate 3-hydroxylase act as monooxygenases, incorporating one atom of molecular oxygen into the substrate. ebi.ac.uk
Other key enzymes involved in the metabolism of 4-HBA and its derivatives include:
CoA Ligases: In anaerobic degradation, the initial step is often the activation of 4-hydroxybenzoate to its coenzyme A (CoA) thioester. nih.gov This reaction is catalyzed by 4-hydroxybenzoate-CoA ligase, which is induced under anaerobic conditions in the presence of 4-HBA or its precursors like phenol (B47542). nih.gov
Hydrolases and Lyases: Downstream in the degradation pathways, various hydrolases and lyases are responsible for breaking down the linear intermediates produced after ring cleavage. nih.gov
Transferases: In Phase II metabolism, transferase enzymes conjugate the xenobiotic or its metabolite. For example, after ethyl 4-hydroxybenzoate (a paraben) is hydrolyzed to 4-hydroxybenzoic acid, the latter can be conjugated with glucuronic acid or sulfate (B86663) before excretion. nih.gov
The microbial catabolic pathways for 4-hydroxybenzoate are central to bioremediation, the use of living organisms to remove pollutants from the environment. nih.govfrontiersin.org 4-HBA is a common intermediate in the breakdown of numerous environmental contaminants, including lignin from pulp and paper mills, components of crude oil (phenols, cresols), and various pesticides and industrial chemicals. cabidigitallibrary.orgnih.govalliedacademies.org
Bacterial species such as Pseudomonas, Bacillus, Comamonas, and Rhodococcus are renowned for their metabolic versatility and ability to degrade a wide range of toxic aromatic pollutants. nih.govalliedacademies.org They utilize the protocatechuate, catechol, and gentisate pathways to channel these complex xenobiotics into central metabolism, effectively mineralizing them to carbon dioxide and water. nih.gov This metabolic capability makes them powerful tools for cleaning up contaminated soil and water. alliedacademies.org
The efficiency of bioremediation can be enhanced by providing conditions that stimulate the growth and metabolic activity of these indigenous microorganisms, a process known as biostimulation. alliedacademies.org The genetic basis for these degradation pathways, involving catabolic genes like pca and cat, has been extensively studied, opening avenues for engineering microbes with enhanced degradation capabilities for specific, highly recalcitrant pollutants. nih.govfrontiersin.org
Biosynthesis and Biological Significance in Organisms
Beyond its role as a catabolic intermediate, 4-hydroxybenzoate is a vital biosynthetic precursor for a class of essential, lipid-soluble molecules known as ubiquinones.
Ubiquinone, also known as Coenzyme Q (CoQ), is a crucial component of the electron transport chain in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many prokaryotes. nih.govnih.gov It functions as a mobile carrier of electrons and protons, which is essential for cellular respiration and ATP production. nih.gov CoQ is composed of a redox-active benzoquinone ring and a long polyisoprenyl tail that anchors it in the membrane. nih.govnih.gov
4-Hydroxybenzoic acid (4-HB) serves as the direct precursor to the benzoquinone ring of CoQ. nih.govnih.gov The biosynthesis is a multi-step process:
Prenylation: The first committed step is the attachment of the polyisoprenyl tail to the 4-HB ring. This reaction is catalyzed by 4-hydroxybenzoate polyprenyltransferase (also known as Coq2 in yeast or UbiA in bacteria). nih.govasm.org
Modifications: Following prenylation, the resulting intermediate, 3-polyprenyl-4-hydroxybenzoate, undergoes a series of modifications, including a crucial decarboxylation, several hydroxylations, and methylations to produce the final, fully substituted benzoquinone ring of CoQ. nih.govresearchgate.net
The pathway for synthesizing 4-HB itself can vary between organisms. In E. coli, 4-HB is derived from chorismate, an intermediate in the shikimate pathway. In yeast and mammals, it is primarily derived from the amino acid tyrosine. nih.gov Because 4-HB is an essential precursor, defects in its synthesis can lead to CoQ deficiency, a type of mitochondrial disease. nih.gov Supplying exogenous 4-HB can rescue CoQ levels in organisms with mutations that disrupt 4-HB biosynthesis, highlighting its fundamental role in this pathway. nih.gov
| Enzyme (E. coli Name) | Enzyme (Yeast Name) | Function |
|---|---|---|
| UbiC | - | Chorismate pyruvate-lyase (Synthesizes 4-HB from chorismate in bacteria) |
| UbiA | Coq2 | 4-hydroxybenzoate polyprenyltransferase (Attaches the isoprenyl tail to 4-HB) |
| UbiD / UbiX | Coq- | 3-polyprenyl-4-hydroxybenzoate decarboxylase (Removes the carboxyl group) |
Plant Biosynthesis of Secondary Metabolites
In plants, 4-hydroxybenzoate (4-HB) is a precursor to a number of primary and specialized metabolites and is also involved in the formation of the plant cell wall. nih.gov The biosynthesis of 4-HB in plants such as Arabidopsis primarily originates from phenylalanine, accounting for over 90% of its production in both leaves and roots. nih.gov Two main biosynthetic pathways stemming from phenylalanine have been identified: the β-oxidation of p-coumarate and the peroxidative cleavage of kaempferol (B1673270). nih.gov
The contribution of these pathways to the 4-HB pool is dependent on the specific organ. nih.gov For instance, the proportion of 4-HB derived from kaempferol is higher in roots compared to leaves and flowers. nih.gov The resulting 4-HB exists in various forms within the plant, including free, glycosylated, and cell wall-bound forms. nih.gov In the leaves and flowers of Arabidopsis, glycosylated 4-HB is the most abundant form. nih.gov The total content of 4-HB can be substantial; for example, genetically engineered tobacco plants expressing the bacterial ubiC gene, which encodes chorismate pyruvate-lyase, have been shown to accumulate 4-HB glucosides to approximately 0.52% of their dry weight. nih.gov This demonstrates the capacity of plants to synthesize and store significant quantities of this compound.
Signaling Pathways and Physiological Regulation in Microorganisms
4-Hydroxybenzoic acid acts as a crucial signaling molecule in various microorganisms, regulating a range of biological functions, including virulence. nih.govnih.gov In the human pathogen Shigella sonnei, 4-HBA functions as a quorum-sensing signal. nih.govnih.gov The biosynthesis of 4-HBA in this bacterium is carried out by the enzyme UbiC, a chorismate pyruvate-lyase that converts chorismate to 4-HBA. nih.govnih.gov
Interactions with Biological Systems
Estrogenic Activity and Estrogen Receptor Interactions
4-Hydroxybenzoate and its alkyl esters, commonly known as parabens, are recognized as endocrine-disrupting chemicals due to their ability to mimic the physiological activity of estrogen. nih.govbcpp.org These compounds can bind to estrogen receptors (ER), specifically both ERα and ERβ, and induce estrogenic responses. nih.govnih.gov The estrogenic potency of these compounds tends to increase with the length of the alkyl side chain. nih.gov For example, isobutyl p-hydroxybenzoate has demonstrated a high binding affinity for both ERα and ERβ, comparable to that of bisphenol A. nih.gov
Upon binding to estrogen receptors, 4-hydroxybenzoate can promote the proliferation of estrogen-dependent breast cancer cell lines, such as MCF-7. nih.gov This proliferative effect is mediated through the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/serine/threonine kinase (AKT) pathways. nih.gov The interaction with ERα appears to be central to these estrogen-like effects. nih.gov While the estrogenic activity of 4-hydroxybenzoate and its derivatives is considered weak compared to estradiol, their widespread presence in various consumer products raises concerns about potential cumulative effects on the endocrine system. nih.govresearchgate.net
Table 1: Estrogenic Activity of 4-Hydroxybenzoate and its Derivatives
| Compound | Effect | Target Receptor(s) | Signaling Pathway(s) Involved |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Promotes proliferation of MCF-7 cells | ERα | ERK, PI3K/AKT |
| Alkyl p-hydroxybenzoates (Parabens) | Mimic estrogenic physiological activity | ERα, ERβ | - |
| Isobutyl p-hydroxybenzoate | High binding affinity | ERα, ERβ | - |
Antimicrobial Mechanisms of Action
The antimicrobial properties of 4-hydroxybenzoic acid and its esters are a primary reason for their extensive use as preservatives. nih.govtandfonline.com The proposed mechanisms of action against microorganisms are multifaceted. One key mechanism is the disruption of membrane transport systems, which interferes with essential cellular processes. nih.gov
Additionally, these compounds have been suggested to inhibit the synthesis of crucial macromolecules, including DNA and RNA. nih.gov They may also impede the function of key enzymes necessary for microbial survival, such as ATPases and phosphotransferases. nih.gov The effectiveness of these compounds can vary depending on the target microorganism. Generally, they are more effective against gram-positive bacteria, yeasts, and molds than against gram-negative bacteria. nih.govtandfonline.com For instance, 4-hydroxybenzoic acid isolated from rice hulls has shown significant inhibitory effects against various gram-positive and some gram-negative bacteria. tandfonline.com
Modulation of Cellular Processes, Including Oxidative Stress and DNA Integrity
4-Hydroxybenzoate and its derivatives can influence cellular processes such as oxidative stress and DNA integrity. Some studies have indicated that parabens can induce oxidative stress, which in turn may lead to DNA damage. researchgate.net For example, propylparaben (B1679720) has been shown to cause DNA double-strand breaks and oxidative damage in cultured mammalian cells. researchgate.net This genotoxic effect can contribute to cytostatic outcomes, such as cell-cycle arrest. researchgate.net
Conversely, 4-hydroxybenzyl alcohol (a derivative of 4-hydroxybenzoate) has demonstrated anti-oxidative effects in astrocytes. nih.gov It can suppress the generation of reactive oxygen species (ROS) and up-regulate the expression of several anti-oxidative genes. nih.gov This suggests that the impact of 4-hydroxybenzoate and its related compounds on oxidative stress may be complex and dependent on the specific compound, cell type, and experimental conditions. The potential for these compounds to modulate DNA integrity underscores the importance of further research into their cellular effects. researchgate.netresearchgate.net
Environmental Research and Bioremediation Applications
Environmental Occurrence and Persistence Studies
4-hydroxybenzoic acid (4-HBA), the active component of potassium 4-hydroxybenzoate (B8730719), is a naturally occurring aromatic compound. researchgate.net It is found in various environments as a metabolic intermediate in the degradation of lignin (B12514952), a major component of plant biomass. cabidigitallibrary.org Its presence in the environment is also a result of its extensive use in the manufacturing of preservatives (parabens), dyes, pesticides, and pharmaceuticals. researchgate.nettandfonline.comgreenchemicals.co.jp Consequently, 4-HBA and its derivatives are widely distributed in different environmental matrices. mdpi.com
While naturally occurring 4-HBA can be rapidly degraded by environmental microorganisms, the large quantities released through human activities can surpass the environment's natural purification capacity. cabidigitallibrary.org Studies on the environmental fate of related compounds, such as benzyl (B1604629) 4-hydroxybenzoate, indicate that while it is not persistent in water, with a half-life of 15 days, it shows persistence in sediment, with a half-life of 135 days. europa.eu The environmental distribution of 4-hydroxybenzoic acid, as predicted by a generic Mackay level III fugacity model, suggests that if released into water, it is unlikely to move to other environmental compartments. oecd.org However, if released into the air or soil, it is more likely to be distributed into other compartments. oecd.org
Microbial Degradation and Biotransformation Potential
Bioremediation, which utilizes microorganisms to break down pollutants, is considered a sustainable approach for removing 4-hydroxybenzoate and its derivatives from contaminated environments. researchgate.net The biodegradation of 4-HBA is a key process in the carbon cycle and has been extensively studied in various microorganisms.
Identification of Novel 4-Hydroxybenzoate Degrading Microorganisms
A diverse range of bacteria and fungi have been identified for their ability to degrade 4-hydroxybenzoate. These microorganisms are often isolated from environments contaminated with aromatic compounds. For instance, two bacterial strains, Acinetobacter johnsonii FZ-5 and Klebsiella oxytoca FZ-8, isolated from marine sediments, have demonstrated the ability to degrade 4-HBA under anoxic conditions. researchgate.net The fungus Phomopsis liquidambari, isolated from the plant Bischofia polycarpa, also shows the capacity to degrade 4-HBA. researchgate.net
Recent research has identified a potential novel species of the genus Gymnodinialimonas, strain 57CJ19, isolated from intertidal sediments, which can degrade the antibacterial preservative 4-hydroxybenzoate. nih.gov The marine bacterium Microbulbifer sp. strain A4B-17, isolated from an ascidian, has also been found to produce and degrade 4-hydroxybenzoic acid. asm.org Other notable microorganisms capable of degrading 4-HBA include species from the genera Bacillus, Pseudarthrobacter, Burkholderia, Xanthomonas, and Candida. mdpi.comnih.govplos.orgnih.govnih.gov
The following table provides a summary of some microorganisms known to degrade 4-hydroxybenzoate:
| Microorganism | Source of Isolation | Key Degradation Characteristics |
| Pseudarthrobacter phenanthrenivorans Sphe3 | Not Specified | Utilizes 4-HBA as a sole carbon and energy source, degrading it via multiple concurrent catabolic pathways. researchgate.netmdpi.com |
| Bacillus species (e.g., B. brevis, B. circulans, B. laterosporus) | Not Specified | Degrade 4-hydroxybenzoate through various pathways, including the protocatechuate and gentisate pathways. nih.govnih.gov |
| Burkholderia xenovorans LB400 | Not Specified | Capable of channeling 4-HBA through both the protocatechuate and gentisate central pathways. plos.org |
| Gymnodinialimonas sp. 57CJ19 | Intertidal sediments | A potential novel species with the ability to degrade 4-hydroxybenzoate. nih.govresearchgate.net |
| Hydrogenophaga sp. H7 | Not Specified | Can degrade 4-HBA via different pathways depending on the presence of arsenite. scispace.com |
| Candida parapsilosis | Not Specified | Utilizes the 3-oxoadipate (B1233008) pathway for the degradation of 4-hydroxybenzoate. plos.org |
| Agrobacterium tumefaciens | Not Specified | Degrades 4-hydroxybenzoate via the β-ketoadipate pathway. asm.org |
Genetic and Proteomic Analysis of Degradation Pathways
The microbial degradation of 4-hydroxybenzoate typically proceeds through several key enzymatic steps and metabolic pathways. Genomic and proteomic analyses have been instrumental in elucidating these complex processes.
A common initial step in the aerobic degradation of 4-HBA is its hydroxylation to form protocatechuate (PCA), a reaction catalyzed by the enzyme 4-hydroxybenzoate 3-hydroxylase (PobA). mdpi.complos.org From PCA, the degradation can follow different routes, primarily the ortho (β-ketoadipate pathway) or meta cleavage pathways. mdpi.com
In the β-ketoadipate pathway, PCA is cleaved by protocatechuate 3,4-dioxygenase. plos.org The genes encoding the enzymes for this pathway, such as pobA and the pca gene cluster, are often organized in superoperonic clusters in bacteria like Xanthomonas campestris pv. campestris. nih.gov In Agrobacterium tumefaciens, the pobA gene, which encodes the 4-hydroxybenzoate hydroxylase, is crucial for growth on 4-hydroxybenzoate as the sole carbon source. asm.org
Alternatively, some microorganisms, such as certain Bacillus species, degrade 4-hydroxybenzoate via the gentisate pathway. nih.gov In this pathway, 4-HBA is converted to gentisate, which is then further metabolized. nih.gov Studies on Burkholderia xenovorans LB400 have revealed that it possesses the genetic machinery for both the protocatechuate and gentisate pathways, suggesting metabolic versatility. plos.org
Proteomic studies have provided further insights into the regulation and expression of the enzymes involved in these pathways. For example, in Hydrogenophaga sp. H7, comparative proteomics revealed that the degradation pathway for 4-HBA can shift from the protocatechuate pathway to the catechol degradation pathway in the presence of arsenite. scispace.com Similarly, proteogenomic analysis of Burkholderia sp. K24 has confirmed that the degradation of p-hydroxybenzoate converges into the β-ketoadipate pathway. plos.org
The following table summarizes the key genes and enzymes involved in the primary degradation pathways of 4-hydroxybenzoate:
| Pathway | Key Genes | Key Enzymes | Function |
| Protocatechuate Pathway | pobA, pca gene cluster (pcaG, pcaH, pcaB, pcaC, pcaD, pcaI, pcaJ, pcaF) | 4-hydroxybenzoate 3-hydroxylase, Protocatechuate 3,4-dioxygenase, β-carboxy-cis,cis-muconate lactonizing enzyme, γ-carboxymuconolactone decarboxylase, β-ketoadipate enol-lactone hydrolase, β-ketoadipate succinyl-CoA transferase, β-ketoadipyl CoA thiolase | Hydroxylation of 4-HBA to protocatechuate, followed by ring cleavage and conversion to intermediates of the TCA cycle. mdpi.complos.orgnih.govasm.org |
| Gentisate Pathway | mhb gene cluster | Gentisate 1,2-dioxygenase, Maleylpyruvate hydrolase | Conversion of 4-HBA to gentisate, followed by ring cleavage. nih.govplos.org |
Advanced Oxidation Processes for Environmental Treatment
In addition to bioremediation, advanced oxidation processes (AOPs) are being investigated for the removal of recalcitrant organic pollutants like 4-hydroxybenzoate from wastewater. researchgate.netmdpi.com AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can effectively mineralize organic compounds into carbon dioxide, water, and inorganic ions. mdpi.com
Several AOPs have been applied to the degradation of 4-hydroxybenzoic acid, including:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet radiation to generate hydroxyl radicals.
Fenton and Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide and ferrous ions to produce hydroxyl radicals. ijcce.ac.ir The photo-Fenton process enhances this reaction with UV light. ijcce.ac.ir Studies have shown that the photo-Fenton process at an acidic pH is highly effective for the degradation of 4-hydroxybenzoic acid. ijcce.ac.ir
Ozonation and Photo-assisted Ozonation: Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals, a process that is enhanced by UV radiation. researchgate.net The kinetics of p-hydroxybenzoic acid oxidation by UV radiation and photo-assisted ozonation have been shown to follow pseudo-first-order kinetics. researchgate.net
Radiolysis: Gamma irradiation of aqueous solutions of 4-hydroxybenzoate generates water radicals (•OH, H•, eaq-) that lead to its degradation. The primary reaction is the addition of the hydroxyl radical to the aromatic ring. iwaponline.com
Sulfate (B86663) radical-based AOPs (SR-AOPs) are also emerging as a promising technology due to the high redox potential and longer half-life of sulfate radicals compared to hydroxyl radicals. frontiersin.org
Sustainable Production and Green Chemistry Perspectives
The conventional industrial production of 4-hydroxybenzoic acid relies on the Kolbe-Schmitt reaction, which involves reacting potassium phenoxide with carbon dioxide under harsh conditions of high temperature and pressure. greenchemicals.co.jpfrontiersin.org This process utilizes fossil fuel-based substrates and can result in relatively low and isomerically poor product yields. frontiersin.org These drawbacks have spurred research into more sustainable and environmentally friendly production methods.
Green chemistry principles are being applied to develop alternative synthesis routes for 4-hydroxybenzoic acid and its derivatives. chemmethod.com This includes the use of renewable feedstocks and biocatalysis. thesciencenotes.com One promising approach is the microbial biosynthesis of 4-hydroxybenzoate from renewable resources like glucose, xylose, or glycerol (B35011). frontiersin.orgnih.gov Metabolic engineering of microorganisms such as Pseudomonas taiwanensis VLB120 and Escherichia coli has been explored to create strains capable of producing 4-hydroxybenzoate with high yields. frontiersin.orgnih.govchemcess.com This involves integrating production pathways, enhancing the flux towards key precursors like tyrosine, and knocking out degradation pathways. nih.gov
The use of enzymes in biocatalytic processes offers high selectivity and efficiency, reducing the need for harsh chemicals and minimizing waste generation. thesciencenotes.com For example, the nitrilase activity of Gordonia terrae has been used for the biotransformation of p-hydroxybenzonitrile to p-hydroxybenzoic acid. tandfonline.com
Furthermore, 4-hydroxybenzoic acid derived from renewable resources can be used as a building block for the synthesis of bio-based polymers, such as epoxy resins, offering a sustainable alternative to bisphenol A-based materials. rsc.org The development of catalysts for the selective conversion of lignin, a renewable biopolymer, into valuable aromatic compounds like propyl 4-hydroxybenzoate is another active area of green chemistry research. rsc.org
Future Research Directions and Emerging Applications
Novel Synthetic Approaches and Catalyst Development
The traditional commercial production of 4-hydroxybenzoate (B8730719) relies on the Kolbe-Schmitt reaction, which involves fossil-fuel-derived substrates and harsh reaction conditions, often resulting in low and isomerically poor yields. frontiersin.org Future research is intensely focused on developing more sustainable and efficient synthetic routes.
Chemical Synthesis: A novel acylation method has been proposed as a simpler, more cost-effective alternative to the Kolbe-Schmitt process. ijrdt.org This approach utilizes the acylation of phenol (B47542) with methyl carbamate (B1207046) in the presence of an aluminum chloride (AlCl₃) catalyst, followed by hydrolysis to yield p-hydroxybenzoic acid. ijrdt.org Research in this area will likely focus on optimizing reaction conditions and exploring other inexpensive and environmentally benign catalysts to improve yields and reduce costs.
Biocatalytic Synthesis: A significant emerging trend is the use of metabolically engineered microorganisms to produce 4-hydroxybenzoate from renewable feedstocks like glucose, xylose, and glycerol (B35011). frontiersin.orgnih.gov This biotechnological approach represents a more sustainable alternative to chemical synthesis. nih.gov Key research areas include:
Strain Engineering: Genetically modifying bacteria such as Pseudomonas taiwanensis, Corynebacterium glutamicum, and Escherichia coli to enhance the metabolic flux towards 4-hydroxybenzoate. frontiersin.orgnih.gov This involves overexpressing key enzymes in the shikimate pathway and knocking out competing degradation pathways. frontiersin.orguq.edu.au
Enzyme Development: Identifying and engineering more efficient enzymes, such as chorismate-pyruvate-lyase (UbiC) and tyrosine ammonia-lyase (TAL), to improve conversion rates and product titers. frontiersin.orguq.edu.au A novel UbiC variant from Providencia rustigianii has shown promise due to its insensitivity to product inhibition. nih.gov
Table 1: Comparison of Synthetic Approaches for 4-Hydroxybenzoate
| Method | Key Reactants/Substrates | Catalyst/System | Key Research Focus | Reference |
|---|---|---|---|---|
| Kolbe-Schmitt Reaction | Potassium phenoxide, Carbon dioxide | Chemical catalyst | Improving yields and isomeric purity | frontiersin.org |
| Novel Acylation | Phenol, Methyl carbamate | AlCl₃ | Optimizing conditions, exploring new catalysts | ijrdt.org |
| Microbial Biosynthesis | Glucose, Glycerol, Xylose | Engineered Pseudomonas taiwanensis | Metabolic engineering, pathway optimization | frontiersin.orgnih.gov |
Elucidation of Undiscovered Biochemical Pathways and Their Regulation
Understanding the intricate biochemical networks involved in the synthesis and degradation of 4-hydroxybenzoate is crucial for optimizing its biotechnological production and for environmental applications.
Biosynthesis Pathways: In microorganisms, 4-hydroxybenzoate can be synthesized via two main routes. One pathway involves the direct conversion of chorismate, an intermediate of the shikimate pathway, by the enzyme chorismate-pyruvate-lyase. frontiersin.orgwikipedia.org An alternative route proceeds through the deamination of tyrosine to 4-coumarate, which is then further processed to yield 4-hydroxybenzoate. frontiersin.org In humans and other eukaryotes, 4-hydroxybenzoate is a key precursor in the biosynthesis of coenzyme Q (ubiquinone). hmdb.cafrontiersin.org Future research will aim to fully characterize the unelucidated enzymatic steps in these pathways, particularly the conversion of 4-hydroxyphenyl pyruvate (B1213749) to 4-hydroxybenzoate in yeast. frontiersin.org
Catabolic (Degradation) Pathways: Various bacteria have evolved distinct pathways to degrade 4-hydroxybenzoate. nih.gov A common initial step is the hydroxylation of 4-hydroxybenzoate to protocatechuate, catalyzed by the flavoprotein 4-hydroxybenzoate 3-monooxygenase. hmdb.caebi.ac.ukmdpi.com The protocatechuate then undergoes ring cleavage. mdpi.com However, some Bacillus species degrade 4-hydroxybenzoate through a novel sequence involving conversion to gentisate. nih.gov Elucidating the regulatory mechanisms that control the expression of genes in these pathways, such as the pobA, pca34, and pca45 genes, is a key area of ongoing investigation. mdpi.com This knowledge is vital for preventing product loss in engineered production strains. frontiersin.org
Table 2: Key Enzymes in 4-Hydroxybenzoate Metabolism
| Enzyme | Function | Pathway | Organism Example | Reference |
|---|---|---|---|---|
| Chorismate lyase (UbiC) | Converts chorismate to 4-hydroxybenzoate | Biosynthesis | Escherichia coli | wikipedia.orghmdb.ca |
| Tyrosine ammonia-lyase (TAL) | Initiates conversion of tyrosine to 4-hydroxybenzoate | Biosynthesis | Rhodobacter sphaeroides | frontiersin.org |
| 4-hydroxybenzoate 3-monooxygenase | Converts 4-hydroxybenzoate to protocatechuate | Degradation | Pseudomonas aeruginosa | ebi.ac.uk |
| Gentisate oxygenase | Involved in the gentisate degradation pathway | Degradation | Bacillus laterosporus | nih.gov |
Advanced Biotechnological Applications and Bio-products Development
The development of microbial cell factories for the production of 4-hydroxybenzoate is a prime example of advanced biotechnology. The goal is to create a sustainable supply chain for this versatile platform chemical, which serves as a building block for numerous valuable products. frontiersin.orgthesciencenotes.com
Platform Chemical Production: Research is focused on engineering robust microbial strains that can efficiently convert renewable, non-food biomass into 4-hydroxybenzoate. nih.gov One study demonstrated the production of 3.3 mM of 4-hydroxybenzoate from glucose with a carbon-mole yield of 19.0% in an engineered P. taiwanensis strain. frontiersin.org Using glycerol as a carbon source, the yield increased to 29.6%. frontiersin.orgnih.gov Future work will involve optimizing fermentation processes to achieve industrially relevant titers and yields. nih.govuq.edu.au
Bio-products: The primary application of bio-produced 4-hydroxybenzoate is as a direct replacement for its petrochemically derived counterpart in various industries. nih.gov
Polymers: It is a key monomer for high-performance liquid crystal polymers like Vectran. nih.gov
Preservatives: It is the precursor for parabens (its esters), which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. nih.govclinikally.com
Other Chemicals: It is also used in the manufacturing of dyes and pigments. ijrdt.orgthesciencenotes.com
Interdisciplinary Studies in Environmental Remediation and Toxicology
The environmental fate and impact of potassium 4-hydroxybenzoate and related compounds are subjects of interdisciplinary research, combining microbiology, chemistry, and toxicology.
Environmental Remediation: Microbial degradation pathways for 4-hydroxybenzoate are highly relevant to bioremediation, as it can be a metabolite of other pollutants. thesciencenotes.com Beyond bioremediation, Advanced Oxidation Processes (AOPs) are being investigated for the removal of 4-hydroxybenzoate from wastewater. iwaponline.com These methods, which include ozonation, radiolysis, and Fenton-based reactions, use highly reactive hydroxyl radicals to break down the compound. iwaponline.com In a related application, potassium permanganate (B83412) is a powerful oxidant used for in-situ chemical oxidation (ISCO) to remediate soil and groundwater contaminated with phenolic compounds and other pollutants. gnest.orgcarusllc.com
Toxicology: While 4-hydroxybenzoic acid is generally considered to have low acute toxicity, it can be a mild skin irritant. tera.org There is a need for more comprehensive toxicological studies specifically on this compound. Research on related benzoate (B1203000) and sorbate (B1223678) salts provides direction for future investigation. For instance, studies on potassium benzoate have suggested potential teratogenic effects on eye development in mice at high doses, and potassium sorbate intake above recommended limits may have cytotoxic and genotoxic effects. nih.govresearchgate.netnih.gov Another concern is the potential for benzoates to react with ascorbic acid (Vitamin C) in beverages to form benzene (B151609), a known carcinogen. medicalnewstoday.com Future toxicological studies should focus on the long-term effects of this compound exposure and its potential interactions in complex mixtures.
Computational and Modeling Approaches in Chemical and Biological Systems
Computational tools are becoming indispensable for accelerating research into this compound, from understanding its fundamental properties to designing new biotechnological processes.
Molecular Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are used to investigate the molecular geometry, vibrational spectra, and electronic properties of 4-hydroxybenzoic acid. nih.gov Such models can help in understanding its reactivity and interactions with catalysts or enzymes. nih.govnih.gov
Structure-Activity Relationship (SAR): Computational methods are employed to understand the relationship between the chemical structure of 4-hydroxybenzoate and its biological activity. epstem.net This is crucial for designing new enzymes with improved catalytic efficiency for its synthesis or for predicting the biological impact of its derivatives.
Pharmacokinetic and Toxicity Modeling: In silico tools like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling can predict the pharmacokinetic properties and potential toxicity of a compound. frontiersin.org Applying these models to this compound can help prioritize experimental studies and assess its safety profile for various applications.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-coumarate |
| 4-hydroxybenzaldehyde (B117250) |
| 4-hydroxyphenylpyruvate |
| 4-hydroxybenzoic acid |
| Aluminum chloride |
| Ascorbic acid |
| Benzene |
| Benzoic acid |
| Carbon dioxide |
| Chorismate |
| Coenzyme Q |
| Gentisate |
| Glucose |
| Glycerol |
| Hydroquinone (B1673460) |
| Methyl 4-hydroxybenzoate |
| Methyl carbamate |
| p-hydroxybenzoic acid |
| Phenol |
| This compound |
| Potassium benzoate |
| Potassium hydroxide (B78521) |
| Potassium permanganate |
| Potassium sorbate |
| Protocatechuate |
| Pyruvate |
| Tyrosine |
Q & A
Q. How can researchers quantify Potassium 4-hydroxybenzoate in complex mixtures such as biological or environmental samples?
Methodological Answer:
- UV Spectrophotometry : Use UV absorbance at wavelengths specific to the aromatic ring (e.g., ~254 nm). Calibrate with standard curves of pure this compound in relevant solvents.
- HPLC with UV/Vis Detection : Employ a C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm particle size) with a mobile phase of methanol:water (60:40, v/v) at 1.0 mL/min. Retention times for 4-hydroxybenzoate derivatives typically range from 5–15 minutes depending on substituents .
- Validation : Include spike-recovery experiments in matrices (e.g., soil extracts, cell lysates) to assess accuracy (target: 90–110%) and precision (RSD <5%).
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
Methodological Answer:
- Solubility Data :
Q. Which analytical standards and quality controls are recommended for assessing the purity of this compound?
Methodological Answer:
- Certified Reference Materials (CRMs) : Use pharmaceutical secondary standards (e.g., Propyl 4-hydroxybenzoate CRM, ≥98% purity) for HPLC calibration .
- Purity Assessment :
- Melting Point Analysis : Compare observed melting point (213–215°C) to literature values using differential scanning calorimetry (DSC) .
- Chromatographic Purity : Validate via HPLC with diode-array detection (DAD) to check for impurities (<0.1% area) .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in microbial metabolic pathways, such as rhizosphere interactions?
Methodological Answer:
- Metabolic Flux Analysis (MFA) : Use -labeled this compound to track carbon incorporation into catechol or other intermediates via GC-MS .
- Genomic and Enzymatic Profiling : Identify microbial strains (e.g., Verrucomicrobia) with 4-hydroxybenzoate 1-hydroxylase activity using metagenomic sequencing and enzyme assays (NADH oxidation at 340 nm) .
- Experimental Design : Co-culture studies with plant root exudates and microbial consortia to simulate rhizosphere conditions. Monitor metabolite secretion via LC-MS/MS .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound under varying experimental conditions?
Methodological Answer:
- Condition-Specific Solubility Studies : Use dynamic light scattering (DLS) to monitor particle size changes in aqueous buffers at different pH (4–9) and temperatures (4–37°C) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify breakdown products (e.g., decarboxylation to phenol) .
- Data Reconciliation : Apply multivariate analysis to compare literature data, accounting for variables like ionic strength and solvent purity .
Q. How can researchers optimize the purification of 4-hydroxybenzoate-metabolizing enzymes for mechanistic studies?
Methodological Answer:
- Chromatographic Steps :
Ion Exchange (Q-Sepharose) : Elute with Tris-sulfate buffer (pH 7.8) to remove acidic contaminants .
Hydrophobic Interaction (Phenyl-Sepharose) : Use ammonium sulfate gradients (1.0→0 M) to isolate hydrophobic enzyme fractions .
Hydroxyapatite Column : Linear phosphate gradient (10→500 mM, pH 7.6) for final polishing .
- Activity Assays : Monitor NADH oxidation rates (340 nm) with 0.1 mM 4-hydroxybenzoate and 10 µM FAD cofactor .
Q. What methodological challenges arise in detecting low-concentration this compound derivatives in environmental samples, and how can they be addressed?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water or soil extracts. Elute with methanol:acetic acid (95:5) .
- High-Throughput Detection : Use derivatization with dansyl chloride or fluorescamine for fluorescence-based detection (LOD: 0.1 ng/mL) .
- Interference Mitigation : Employ tandem MS (e.g., LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish structurally similar parabens .
Key Considerations for Researchers
- Safety Protocols : Follow GHS guidelines (e.g., P261, P273) to avoid inhalation or environmental release .
- Ethical Data Reporting : Adhere to standards for reproducibility, including raw data archiving and uncertainty quantification .
- Instrumentation Validation : Regularly calibrate HPLC systems with CRMs and document batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
